4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C11H11F2N3S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic functions . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes . These interactions highlight the compound’s versatility and potential as a biochemical tool.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . By modulating the activity of key signaling proteins, this compound can alter cellular responses to external stimuli. Furthermore, it can affect the expression of specific genes, leading to changes in protein synthesis and cellular function . These effects underscore the compound’s potential as a research tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments . Understanding these temporal effects is essential for optimizing the use of this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization . Studies have identified specific dosage thresholds that maximize the compound’s efficacy while minimizing potential side effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular function . Understanding the compound’s metabolic pathways is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
4,6-difluoro-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3S/c12-7-5-8(13)10-9(6-7)17-11(15-10)16-3-1-14-2-4-16/h5-6,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGLKBTWBHSASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3S2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.